molecular formula C5H12ClNO3 B554953 L-Serine ethyl ester hydrochloride CAS No. 26348-61-8

L-Serine ethyl ester hydrochloride

Cat. No.: B554953
CAS No.: 26348-61-8
M. Wt: 169.61 g/mol
InChI Key: JZJQCLZQSHLSFB-WCCKRBBISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: L-Serine ethyl ester hydrochloride can be synthesized by reacting L-serine with ethanol in the presence of hydrochloric acid. The process involves the following steps :

    Preparation of Ethanol-Hydrochloric Acid Solution: Dry hydrogen chloride gas is bubbled through anhydrous ethanol for one hour to saturate the ethanol with hydrogen chloride.

    Reaction with L-serine: L-serine is added to the ethanol-hydrochloric acid solution, and the mixture is stirred under an ice bath while continuing to bubble hydrogen chloride gas for another hour.

    Reflux and Crystallization: The reaction mixture is then heated under reflux for 30 minutes, followed by cooling and the addition of anhydrous magnesium sulfate to dry the solution. The solvent is partially evaporated, and the solution is left to crystallize in a refrigerator overnight, yielding ethyl L-serinate hydrochloride as colorless crystals.

Industrial Production Methods: The industrial production of ethyl L-serinate hydrochloride follows similar principles but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process involves continuous feeding of reactants and efficient separation and purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: L-Serine ethyl ester hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, and the amino group can be reduced to form amines.

    Esterification and Hydrolysis: The ester group can undergo hydrolysis to form L-serine and ethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve basic or neutral pH.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed:

    From Substitution: Various substituted serine derivatives.

    From Oxidation: Corresponding aldehydes or ketones.

    From Reduction: Amines.

    From Hydrolysis: L-serine and ethanol.

Scientific Research Applications

L-Serine ethyl ester hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    L-serine methyl ester hydrochloride: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    L-serine: The parent amino acid without esterification.

    L-serine ethyl ester: The ester form without the hydrochloride salt.

Uniqueness: L-Serine ethyl ester hydrochloride is unique due to its specific esterification with ethanol and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in certain biochemical and pharmaceutical applications where these properties are advantageous .

Properties

IUPAC Name

ethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJQCLZQSHLSFB-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180951
Record name Ethyl L-serinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26348-61-8
Record name L-Serine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26348-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-serinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl L-serinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.280
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.56 grams (0.005 mole) of 2-azido-3-benzyloxypropionic acid benzyl ester were dissolved in 10 ml of absolute ethanol, 1.10 grams (0.03 mole) of dry hydrogen chloride led in, and the mixture treated with 0.20 grams of palladium on activated carbon (10%). This reaction mixture was hydrogenated in an autoclave for 40 hours at 25° C., and a hydrogen pressure of 20 bar. After filtration, the filtrate was concentrated on the rotary evaporator, and the residue recrystallized from ethanol/diethyl ether (volume ratio about 1:1). There were obtained 0.81 grams (96% of theory) of D,L-serine ethyl ester hydrochloride having a melting point of 102°-103.5° C. (Literature: 100°-102° C.
Name
2-azido-3-benzyloxypropionic acid benzyl ester
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Ethyl L-serinate hydrochloride be used to create new antidiabetic drugs?

A1: Potentially, yes. While not directly studied in the provided papers, Ethyl L-serinate hydrochloride is a building block for more complex molecules. One study investigates the antidiabetic potential of Piper crocatum leaf extracts and identifies Ethyl L-serinate hydrochloride as one of the active compounds. This suggests that incorporating Ethyl L-serinate hydrochloride into novel chemical structures could lead to the development of new α-glucosidase inhibitors, which are relevant for managing diabetes.

Q2: What is an example of Ethyl L-serinate hydrochloride being used to synthesize a bioactive compound?

A2: In one study , researchers synthesized β-Hydroxypicolinyl serine ethyl heptanoyl ester (PSEHE) using a two-step reaction. The first step involved the amidation of Ethyl L-serinate hydrochloride with β-hydroxypicolinic acid. This highlights how Ethyl L-serinate hydrochloride can act as a starting material for creating more complex molecules with potential biological activities.

Q3: Beyond antidiabetic research, are there other therapeutic areas where Ethyl L-serinate hydrochloride derivatives are being explored?

A3: Yes. The same study that synthesized PSEHE also investigated its anticancer activity. The synthesized compound displayed cytotoxicity against Murine Leukemia P-388 cells, suggesting that derivatives of Ethyl L-serinate hydrochloride could hold promise as lead compounds in anticancer drug development.

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